What are the physical and chemical properties of Methyl indole-6-carboxylate
What are the physical and chemical properties of Methyl indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-6-carboxylate is a heterocyclic compound belonging to the indole (B1671886) family. It serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring the indole nucleus, makes it a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl indole-6-carboxylate, detailed experimental protocols for its synthesis, and insights into its relevance in biological pathways.
Physicochemical Properties
The physical and chemical properties of Methyl indole-6-carboxylate are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as such.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 175.19 g/mol | --INVALID-LINK-- |
| Appearance | Off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 75-84 °C | --INVALID-LINK-- |
| CAS Number | 50820-65-0 | --INVALID-LINK-- |
Predicted Physicochemical Data
The following table presents computationally predicted data for several physicochemical properties. Experimental verification of these values is recommended.
| Property | Predicted Value | Source |
| Boiling Point | 331.7 ± 15.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.253 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa | 15.80 ± 0.30 | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Methanol | --INVALID-LINK-- |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton (typically a broad singlet), and the methyl ester protons (a sharp singlet). The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 6-substituted indole scaffold.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon of the ester group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
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N-H stretching vibration of the indole ring.
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C=O stretching vibration of the ester group.
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C-O stretching of the ester.
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Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the molecular ion.
Experimental Protocols
Synthesis of Methyl Indole-6-carboxylate via Fischer Esterification
This protocol describes a general method for the synthesis of Methyl indole-6-carboxylate from indole-6-carboxylic acid using a Fischer esterification reaction.
Reaction Scheme:
Caption: Fischer Esterification of Indole-6-carboxylic Acid
Materials:
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Indole-6-carboxylic acid
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Anhydrous methanol
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Concentrated sulfuric acid
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve indole-6-carboxylic acid in an excess of anhydrous methanol.
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Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
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Quenching: Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
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Washing: Combine the organic layers and wash with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude Methyl indole-6-carboxylate can be further purified by recrystallization or column chromatography.
Biological Relevance and Signaling Pathways
Indole derivatives are of significant interest in drug discovery due to their diverse biological activities. While Methyl indole-6-carboxylate itself may primarily be a synthetic intermediate, its derivatives have been investigated as potent inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.[1]
Receptor Tyrosine Kinase (RTK) Signaling
Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for regulating cell proliferation, survival, and angiogenesis.[1][2][3] The aberrant activation of these pathways is a hallmark of many cancers.[1] Derivatives of indole-6-carboxylate have been explored as inhibitors of these kinases, making the understanding of these pathways essential for drug development professionals.[1]
Below is a generalized diagram illustrating the signaling cascade initiated by the activation of an RTK.
Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway.
This diagram illustrates how the binding of a ligand to an RTK on the cell surface leads to a cascade of intracellular signaling events, ultimately resulting in various cellular responses. The development of small molecule inhibitors that target the kinase activity of these receptors is a major focus in cancer therapy.
Safety and Handling
Methyl indole-6-carboxylate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Methyl indole-6-carboxylate is a valuable chemical entity with applications in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis. Further research into its biological activities and the development of its derivatives holds promise for the discovery of new therapeutic agents.
